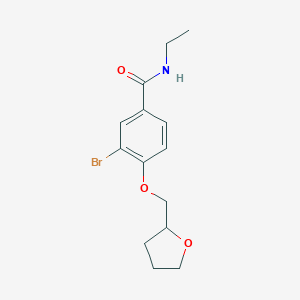
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTF is a derivative of benzamide and has a bromine atom attached to the 3rd carbon of the benzene ring. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of BTF involves its interaction with specific proteins or enzymes in the body. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, BTF can induce apoptosis in cancer cells and protect neurons from damage. BTF has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects in the body. In cancer cells, BTF can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. BTF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In the brain, BTF can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. BTF has also been shown to enhance memory and learning in animal models.
実験室実験の利点と制限
BTF has several advantages for lab experiments, including its stability and solubility in organic solvents. BTF is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, BTF has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations. Researchers must also consider the specificity of BTF for its target proteins or enzymes to avoid off-target effects.
将来の方向性
There are several future directions for BTF research, including its potential use in combination with other drugs for cancer treatment. BTF could also be studied for its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, researchers could investigate the structure-activity relationship of BTF to develop more potent and selective compounds. Finally, BTF could be studied for its potential use in epigenetic therapy, which involves modifying gene expression to treat diseases.
In conclusion, 3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTF could lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of BTF involves the reaction between 3-bromobenzoyl chloride and tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of the synthesis is typically around 50%.
科学的研究の応用
BTF has been studied for its potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis. BTF has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BTF has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and fewer side effects.
特性
製品名 |
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
分子式 |
C14H18BrNO3 |
分子量 |
328.2 g/mol |
IUPAC名 |
3-bromo-N-ethyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-2-16-14(17)10-5-6-13(12(15)8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) |
InChIキー |
IBSRNXGXWRKCRB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
正規SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268528.png)

![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)
![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)

![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)


![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)